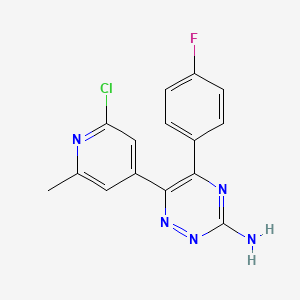

6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine

Overview

Description

Imaradenant is a novel, potent, and selective antagonist of the adenosine A2A receptor. It is being investigated for its potential to reduce immune suppression within the tumor microenvironment, thereby enhancing the efficacy of cancer immunotherapies .

Preparation Methods

The synthesis of Imaradenant involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Imaradenant undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine exhibits promising anticancer properties.

Case Studies

- In Vitro Studies : In vitro evaluations have shown that this compound can significantly inhibit the growth of various cancer cell lines, including non-small cell lung cancer and breast cancer cells. For instance, a study reported an average growth inhibition rate of 12.53% across multiple cell lines when treated with this compound at a concentration of M .

- NCI Evaluation : The National Cancer Institute (NCI) assessed the compound through their Developmental Therapeutics Program (DTP), which revealed substantial antitumor activity against a panel of approximately sixty cancer cell lines .

Pharmacological Properties

The pharmacological profile of this compound suggests favorable drug-like properties. Evaluations using tools like SwissADME indicate that it possesses suitable absorption, distribution, metabolism, and excretion (ADME) characteristics for further development as an oral medication .

Clinical Trials

Currently, this compound is undergoing clinical trials for its efficacy against solid tumors. Its progression through these phases indicates its potential as a viable therapeutic agent in oncology .

Mechanism of Action

Imaradenant exerts its effects by selectively binding to and antagonizing the adenosine A2A receptor. This reduces the immunosuppressive effects of adenosine within the tumor microenvironment, thereby rescuing immune cell function and enhancing the efficacy of checkpoint inhibitors .

Comparison with Similar Compounds

Imaradenant is unique in its high selectivity and potency as an adenosine A2A receptor antagonist. Similar compounds include:

Caffeine: A non-selective adenosine receptor antagonist.

Theophylline: Another non-selective adenosine receptor antagonist.

Zamifenacin: A selective adenosine A2A receptor antagonist, but with different pharmacokinetic properties.

Imaradenant’s uniqueness lies in its high selectivity and potency, making it a promising candidate for enhancing cancer immunotherapies .

Biological Activity

6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, commonly known as Imaradenant , is a small molecule with significant biological activity primarily as an adenosine A2A receptor antagonist . This compound has garnered attention for its potential applications in cancer immunotherapy and neurodegenerative disease treatment.

Chemical Structure and Properties

- Molecular Formula : C15H11ClFN5

- Molecular Weight : 315.73 g/mol

- IUPAC Name : this compound

- Canonical SMILES : CC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F

Imaradenant's structure features a triazine ring, which is critical for its biological activity. The presence of halogen substituents enhances its pharmacological properties, making it a subject of extensive research.

Imaradenant operates by selectively binding to the adenosine A2A receptor, inhibiting its activity. This antagonistic action is crucial in modulating immune responses within the tumor microenvironment:

- Immune Modulation : By blocking the A2A receptor, Imaradenant reduces the immunosuppressive effects of adenosine, thereby enhancing the function of immune cells such as T-cells and natural killer cells. This mechanism is particularly beneficial in cancer therapy, where immune suppression is a major hurdle.

Cancer Immunotherapy

Imaradenant has been investigated for its role in enhancing the efficacy of cancer treatments. Studies indicate that it can potentially:

- Reduce Tumor Immune Suppression : By inhibiting A2A receptors, it may help counteract the tumor-induced immune suppression that often limits the effectiveness of immunotherapies.

Research has shown that combining Imaradenant with other therapeutic agents can lead to improved outcomes in preclinical models of cancer. For instance, in studies involving checkpoint inhibitors, Imaradenant demonstrated synergistic effects that enhanced anti-tumor responses.

Neurodegenerative Diseases

The compound's ability to modulate adenosine signaling also positions it as a candidate for treating neurodegenerative diseases like Parkinson's disease. Its antagonistic properties may help alleviate symptoms associated with neuroinflammation and improve motor functions.

Comparative Activity with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Caffeine | Non-selective A1/A2 antagonist | Common stimulant with broader receptor activity |

| Theophylline | Non-selective A1/A2 antagonist | Used for asthma treatment; less selective than Imaradenant |

| Zamifenacin | Selective A2A antagonist | Different pharmacokinetic properties |

Imaradenant stands out due to its high selectivity and potency as an A2A receptor antagonist compared to these similar compounds.

Case Studies and Clinical Trials

Several clinical trials have been initiated to evaluate the safety and efficacy of Imaradenant in various cancer types:

- Phase I Trials : Focused on determining the maximum tolerated dose and pharmacokinetics in patients with advanced solid tumors.

- Combination Studies : Evaluating the effectiveness of Imaradenant when used alongside established immunotherapies such as PD-1 inhibitors.

Results from these studies have shown promising preliminary efficacy, with some patients experiencing significant tumor regression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-(2-Chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine, and what critical reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A common approach involves:

Core triazine formation : Cyclocondensation of amidrazones with carbonyl derivatives under acidic conditions (e.g., HCl/EtOH) .

Functionalization : Introducing the 2-chloro-6-methylpyridinyl and 4-fluorophenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling .

Critical parameters include reaction temperature (optimized at 80–100°C), solvent polarity (DMF or THF), and catalyst choice (e.g., Pd(PPh₃)₄ for cross-coupling). Yields (~45–60%) depend on purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How is the compound structurally characterized, and what analytical techniques are employed?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : H and C NMR identify substituent integration and electronic environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm; pyridinyl methyl at δ 2.4 ppm) .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 356.08) and fragmentation patterns (e.g., loss of Cl⁻) .

- Elemental analysis : Confirms C, H, N, and Cl content within ±0.3% theoretical values .

Q. What initial biological screening approaches are used to evaluate this compound?

- Methodological Answer : Preliminary bioactivity is assessed via:

- Antimicrobial assays : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based ATPase activity) .

Advanced Research Questions

Q. How do structural modifications influence the biological activity of this triazine derivative?

- Methodological Answer : Structure-activity relationship (SAR) studies involve:

- Substituent variation : Replacing 4-fluorophenyl with electron-withdrawing groups (e.g., -CF₃) enhances antimicrobial activity but reduces solubility .

- Pyridinyl optimization : Chlorine at position 2 improves target binding (e.g., kinase inhibition), while methyl at position 6 stabilizes hydrophobic interactions .

- Triazine core modification : Adding methyl groups to the triazine ring increases metabolic stability but may sterically hinder target binding .

Q. What computational methods predict the compound’s target interactions and pharmacokinetics?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., EGFR) using crystal structures (PDB ID: 1M17) .

- ADMET prediction : SwissADME estimates logP (2.8 ± 0.3), suggesting moderate blood-brain barrier permeability. QikProp predicts moderate solubility (≈25 µM) .

- DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈4.1 eV), indicating redox stability .

Q. How can discrepancies in reported biological activity data across studies be resolved?

- Methodological Answer :

- Standardized protocols : Replicate assays under controlled conditions (e.g., CLSI guidelines for MIC) .

- Batch consistency : Verify compound purity (HPLC ≥98%) and stability (TGA/DSC for decomposition profiles) .

- Mechanistic studies : Use CRISPR-edited cell lines to isolate target-specific effects vs. off-target interactions .

Q. What environmental fate studies are relevant for this compound?

- Methodological Answer :

- Biodegradation : OECD 301F assay evaluates microbial degradation in wastewater sludge .

- Photolysis : Simulate sunlight exposure (Xe lamp, λ >290 nm) to assess half-life in aquatic systems .

- Bioaccumulation : Calculate logKₒw (estimated 3.1) to predict trophic magnification .

Q. What in vitro models best assess the compound’s efficacy and safety?

- Methodological Answer :

- 3D tumor spheroids : Mimic solid tumor penetration and hypoxia response .

- Primary hepatocyte cultures : Evaluate CYP450-mediated metabolism and hepatotoxicity .

- hERG assay : Patch-clamp electrophysiology screens for cardiac ion channel inhibition .

Q. How can solubility and stability be optimized for in vivo studies?

- Methodological Answer :

- Co-solvent systems : Use PEG-400/water (1:1) or cyclodextrin inclusion complexes .

- Prodrug design : Introduce phosphate esters for enhanced aqueous solubility .

- Lyophilization : Stabilize as a lyophilized powder (trehalose matrix) for long-term storage .

Q. How are synthetic intermediates validated to ensure pathway reliability?

- Methodological Answer :

- In-line monitoring : ReactIR tracks reaction progress (e.g., carbonyl peak disappearance) .

- Orthogonal analytics : Compare intermediates’ LC-MS and H NMR with synthetic standards .

- Kinetic studies : Optimize stepwise yields via DOE (Design of Experiments) .

Tables for Key Data

Properties

IUPAC Name |

6-(2-chloro-6-methylpyridin-4-yl)-5-(4-fluorophenyl)-1,2,4-triazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClFN5/c1-8-6-10(7-12(16)19-8)14-13(20-15(18)22-21-14)9-2-4-11(17)5-3-9/h2-7H,1H3,(H2,18,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCWQLHHDGDXIJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)Cl)C2=C(N=C(N=N2)N)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1321514-06-0 | |

| Record name | Imaradenant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1321514060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imaradenant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16192 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | IMARADENANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/770140J08A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.